molecular formula C16H26N4O9 B605868 Azido-PEG5-CH2CO2-NHS

Azido-PEG5-CH2CO2-NHS

Cat. No.: B605868
M. Wt: 418.40 g/mol
InChI Key: PKNZIAMWWCOXMJ-UHFFFAOYSA-N
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Description

Azido-PEG5-CH2CO2-NHS (CAS: 2144777-77-3) is a multifunctional polyethylene glycol (PEG)-based reagent widely used in bioconjugation, drug delivery, and PROTAC (PROteolysis-TArgeting Chimera) synthesis. Its structure comprises:

  • Azide group (-N₃): Enables click chemistry reactions (e.g., CuAAC, SPAAC) with alkyne-, DBCO-, or BCN-modified molecules .
  • PEG5 spacer: Five ethylene glycol units (PEG5) enhance aqueous solubility and reduce immunogenicity .
  • NHS ester (-CO₂-NHS): Reacts with primary amines (-NH₂) on proteins, peptides, or amine-functionalized molecules to form stable amide bonds .

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N4O9/c17-19-18-3-4-24-5-6-25-7-8-26-9-10-27-11-12-28-13-16(23)29-20-14(21)1-2-15(20)22/h1-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKNZIAMWWCOXMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)COCCOCCOCCOCCOCCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N4O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Stepwise Synthesis of the PEG Backbone

The synthesis begins with the preparation of a pentameric ethylene glycol (PEG5) spacer. A 2,2'-oxybis(ethan-1-ol) precursor is reacted with tertiary butyl acrylate in tetrahydrofuran (THF) under basic conditions (sodium metal catalyst) to form a protected PEG intermediate. Key parameters include:

  • Reaction Temperature : 25°C for initial mixing, followed by 15-hour agitation at ambient temperature.

  • Solvent System : THF facilitates solubility while minimizing side reactions.

  • Stoichiometry : A 1:1 molar ratio of 2,2'-oxybis(ethan-1-ol) to tertiary butyl acrylate ensures complete esterification.

Post-reaction, the mixture is acidified to pH 2–3 using hydrochloric acid (HCl), extracted with ethyl acetate, and purified via vacuum distillation. This yields a PEG5 derivative with terminal hydroxyl groups, confirmed by nuclear magnetic resonance (NMR) spectroscopy.

Azide Functionalization

The hydroxyl termini are converted to azides using sodium azide (NaN₃) in a polar aprotic solvent system. In a representative protocol:

  • Reagents : Sodium azide (3.5 equivalents per hydroxyl group), acetone/water (4:1 v/v).

  • Conditions : 75°C for 2 hours under reflux.

  • Conversion Efficiency : >95%, as quantified by Fourier-transform infrared (FTIR) spectroscopy (azide peak at ~2100 cm⁻¹).

The reaction is quenched by neutralization with citric acid, followed by extraction with methylene chloride (MDC) and desiccation using sodium sulfate.

NHS Ester Incorporation

The final step involves coupling the carboxylate-terminated PEG intermediate with N-hydroxysuccinimide. Using dicyclohexylcarbodiimide (DCC) as a coupling agent in MDC:

  • Molar Ratio : 1.2 equivalents of NHS relative to the carboxylate group.

  • Activation Time : 12 hours at 25°C.

  • Yield : 82–87% after column chromatography (silica gel, ethyl acetate/hexane gradient).

Industrial-Scale Production

Bulk Synthesis Optimization

Industrial protocols emphasize cost-effectiveness and reproducibility:

  • Continuous Flow Reactors : Reduce reaction times by 40% compared to batch processes.

  • Catalyst Recycling : Sodium metal from Step 1 is recovered via filtration and reused in subsequent batches.

  • Solvent Recovery Systems : THF and MDC are distilled and recycled, lowering production costs by 15–20%.

Purification Techniques

MethodPurposeEfficiency (%)Citation
Dialysis (10 kDa MWCO)Remove unreacted NHS ester98.5
Size-Exclusion ChromatographySeparate PEG5 oligomers99.1
Recrystallization (Ethanol)Final polishing95.2

Quality Control and Characterization

Analytical Metrics

ParameterSpecificationMethod
Purity≥97%HPLC (C18 column)
Azide Content0.95–1.05 eq/molIodometric Titration
NHS Ester Activity≥90% active esterAmine Coupling Assay
Solubility (PBS)50 mg/mLTurbidimetry

Stability Profiling

Azido-PEG5-CH2CO2-NHS degrades via hydrolysis of the NHS ester (t₁/₂ = 72 hours in PBS at 25°C). Lyophilized formulations stabilized with trehalose exhibit 18-month shelf life at -20°C.

Challenges and Recent Advancements

Byproduct Mitigation

Early synthetic routes produced ≤8% PEG di-azide impurities due to incomplete mono-functionalization. Implementing phase-transfer catalysis (tetrabutylammonium bromide) reduced di-azide formation to <1.5%.

Green Chemistry Initiatives

Recent efforts substitute THF with cyclopentyl methyl ether (CPME), a greener solvent with comparable yield (85%) and reduced environmental toxicity .

Chemical Reactions Analysis

Types of Reactions

Azido-PEG5-CH2CO2-NHS undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Bioconjugation

Overview : Bioconjugation refers to the process of chemically linking biomolecules, such as proteins, peptides, or nucleic acids, to other molecules. Azido-PEG5-CH2CO2-NHS is particularly useful for labeling primary amines (-NH2) on these biomolecules.

Applications :

  • Protein Labeling : The NHS ester reacts with amine groups on proteins to form stable amide bonds, enabling the attachment of fluorescent dyes or therapeutic agents.
  • Oligonucleotide Modification : This compound can modify amine-containing oligonucleotides, enhancing their stability and functionality in therapeutic applications.
Application Description
Protein LabelingAttaches fluorescent tags or drugs to proteins via amide bonds.
Oligonucleotide ModificationEnhances stability and functionality for therapeutic use.

Drug Delivery Systems

Overview : The hydrophilic nature of polyethylene glycol (PEG) enhances solubility and reduces immunogenicity, making this compound an excellent candidate for drug delivery systems.

Applications :

  • Targeted Drug Delivery : By conjugating drugs to specific targeting moieties via this compound, researchers can improve the precision of drug delivery to diseased tissues while minimizing side effects.
  • Synthesis of PROTACs : This compound serves as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are designed to selectively degrade target proteins within cells.
Application Description
Targeted Drug DeliveryEnhances precision in delivering therapeutics to target sites.
PROTAC SynthesisActs as a linker for selective protein degradation strategies.

Nanotechnology

Overview : In nanotechnology, this compound is employed to modify nanoparticles for various applications, including imaging and therapy.

Applications :

  • Nanoparticle Functionalization : The azide group allows for click chemistry reactions with alkyne-functionalized nanoparticles, facilitating the attachment of targeting ligands or therapeutic agents.
  • Biosensors Development : By linking biomolecules to nanoparticles, researchers can create sensitive biosensors that detect specific biological markers.
Application Description
Nanoparticle FunctionalizationAttaches targeting ligands to enhance therapeutic efficacy.
Biosensor DevelopmentCreates sensitive detection systems for biomarkers.

Case Studies

  • Targeted Cancer Therapy Using PROTACs
    • Researchers developed a PROTAC utilizing this compound as a linker to target and degrade specific oncogenic proteins in cancer cells. This approach demonstrated significant reduction in tumor growth in preclinical models.
  • Fluorescent Labeling of Antibodies
    • A study utilized this compound to label monoclonal antibodies with fluorescent dyes. The labeled antibodies showed enhanced imaging capabilities in live-cell assays, allowing for real-time tracking of cellular processes.

Comparison with Similar Compounds

Key Properties :

Property Value
Molecular Formula C₁₆H₂₆N₄O₉
Molecular Weight 418.4 g/mol
Purity ≥95%
Storage Conditions -20°C (long-term)

Structural Variations in PEG Chain Length

The PEG chain length significantly impacts solubility, steric effects, and applications. Below is a comparative analysis:

Compound Name CAS Number PEG Units Molecular Weight Key Features Applications
Azido-PEG1-CH2CO2-NHS 1480545-09-2 1 242.2 Compact, rigid spacer Small-molecule conjugates
Azido-PEG4-CH2CO2-NHS 1807534-82-2 4 374.4 Moderate solubility, versatile Antibody-drug conjugates (ADCs)
Azido-PEG5-CH2CO2-NHS 2144777-77-3 5 418.4 Balanced solubility/stability PROTACs, nanoparticle coatings
Azido-PEG6-NHS ester 2055014-64-5 6 ~513.5 Enhanced hydrophilicity Long-spacer bioconjugation
Azido-PEG8-CH2CO2-NHS 2182601-81-4 8 619.53 High solubility, low steric hindrance Nanomaterial functionalization

Key Findings :

  • Shorter chains (e.g., PEG1) are ideal for conjugating small molecules where minimal spacer length is required .
  • PEG5 strikes a balance, making it preferred for PROTACs and drug delivery systems .

Variations in Reactive Groups

The choice of reactive group (NHS ester vs. alternatives) determines conjugation efficiency and stability:

Compound Name Reactive Group Stability in Aqueous Media Reaction Conditions Use Cases
This compound NHS ester Moderate (hydrolysis-prone) pH 7–9, 4–25°C Amine conjugation
Azido-PEG5-CH2CO2-PFP PFP ester High (stable in organic solvents) Organic solvents, pH 7–9 Harsh reaction environments
Azido-PEG5-CH2CO2H Carboxylic acid Requires activation (e.g., EDC) pH 4–6 (EDC/NHS coupling) Custom conjugation strategies

Key Findings :

  • NHS esters are ideal for rapid, room-temperature conjugation with amines but require careful storage to prevent hydrolysis .
  • PFP esters offer superior stability in organic solvents, enabling reactions in non-aqueous systems .
  • Carboxylic acid derivatives (e.g., Azido-PEG5-CH2CO2H) provide flexibility for custom coupling but require additional activation steps .

Application-Specific Comparisons

Drug Delivery
  • This compound : Enhances solubility of hydrophobic drugs (e.g., kinase inhibitors) while maintaining tumor penetration .
  • Azido-PEG1-CH2CO2-NHS: Limited solubility enhancement but useful for conjugating small-molecule prodrugs .
Nanoparticle Functionalization
  • This compound: Commonly used for gold nanoparticle coatings due to its balance of solubility and conjugation efficiency .
  • Azido-PEG8-CH2CO2-NHS : Provides superior stealth properties for prolonged circulation in vivo .

Biological Activity

Azido-PEG5-CH2CO2-NHS is a specialized compound that plays a significant role in bioconjugation and drug delivery systems. Its unique structure, which includes an azide group and an N-hydroxysuccinimide (NHS) ester, allows it to function effectively as a linker molecule in various biological applications. This article explores its biological activity, mechanisms of action, and applications, supported by relevant data and findings.

Chemical Structure and Properties

  • Molecular Formula : C16H26N4O9
  • Molecular Weight : 418.4 g/mol
  • Functional Groups : Azide group, NHS ester
  • PEG Spacer : The polyethylene glycol (PEG) component enhances solubility in aqueous environments, making it suitable for biological applications.

The presence of the NHS ester allows for the formation of stable amide bonds with primary amines on biomolecules, while the azide group facilitates subsequent conjugation through click chemistry with alkyne-tagged molecules.

Target Interaction

This compound primarily targets primary amines (-NH2) found in proteins and other biomolecules. The interaction occurs through a two-step process:

  • Formation of Amide Bonds : The NHS ester reacts with primary amines to form stable amide bonds.
  • Click Chemistry : The azide group can undergo click reactions with alkyne-containing compounds, forming stable triazole linkages.

This mechanism is crucial for the synthesis of Proteolysis Targeting Chimeras (PROTACs), which utilize the body's natural protein degradation pathways to target and eliminate specific proteins.

Biological Applications

This compound has a wide range of applications in various fields:

  • Bioconjugation : Used to label proteins, nucleic acids, and other biomolecules for imaging and tracking within cells.
  • Drug Delivery Systems : Enhances the solubility and stability of therapeutic agents, improving their efficacy.
  • Development of PROTACs : Facilitates selective degradation of target proteins by linking them to E3 ubiquitin ligases, exploiting the ubiquitin-proteasome system .

Case Studies

  • Synthesis of PROTACs :
    • Researchers have demonstrated the effective use of this compound in synthesizing PROTACs that selectively degrade oncogenic proteins. The incorporation of this linker has shown enhanced cellular uptake and improved therapeutic outcomes in cancer models.
  • Immunoassays :
    • In studies involving enzyme-linked immunosorbent assays (ELISAs), this compound was utilized to immobilize antibodies on microplates. This method increased the sensitivity of detection assays due to reduced non-specific binding facilitated by the PEG spacer .

Comparison with Similar Compounds

Compound NameFunctional GroupsUnique Features
Azido-PEG2-CH2CO2-NHSAzide, NHS EsterShorter PEG chain; used for smaller biomolecules
Azido-PEG4-CH2CO2-NHSAzide, NHS EsterIntermediate PEG length; versatile applications
Biotin-PEG5-CH2CO2-NHSBiotin, NHS EsterStrong affinity binding due to biotin incorporation
Amino-PEG5-CH2CO2-NHSAmino Group, NHS EsterContains amino groups for different reactivity

This compound is distinguished by its optimal PEG length that balances solubility and flexibility, making it particularly valuable in bioconjugation and drug development contexts.

Safety and Handling

While comprehensive safety data may not be publicly available, general precautions are advised when handling this compound due to its reactive functional groups. Standard laboratory safety protocols should be followed to minimize exposure risks.

Q & A

Q. Why might this compound fail to react with amine-containing biomolecules?

  • Methodology :
  • Amine availability : Pre-treat proteins with denaturing agents (e.g., urea) to expose buried lysine residues.
  • Competitive inhibitors : Remove Tris or other amine-containing buffers via dialysis before conjugation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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